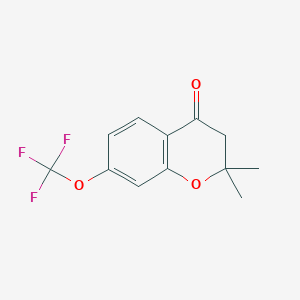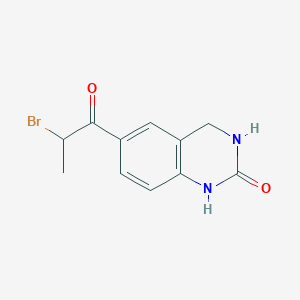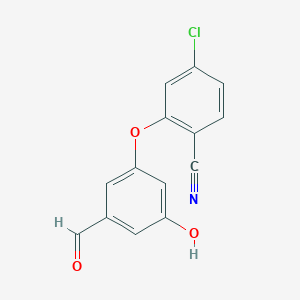![molecular formula C10H7F3N4O2 B8362637 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxylic acid](/img/structure/B8362637.png)
5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxylic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrazole ring substituted with an amino group, a trifluoromethyl group on the pyridine ring, and a carboxylic acid group, making it a versatile molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-5-(trifluoromethyl)pyridine and corresponding aromatic amines.
Pd-Catalyzed Amination: The key step involves a palladium-catalyzed amination reaction.
Formation of Pyrazole Ring: The pyrazole ring is formed through cyclization reactions involving hydrazine derivatives and appropriate diketones or ketoesters.
Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced through oxidation reactions or by using carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amino derivatives, and various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and ligands for metal complexes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the development of agrochemicals and materials science for its unique electronic properties.
Wirkmechanismus
The mechanism by which 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-1-(5-trifluoromethyl-pyridin-2-yl)-pyrazole-4-carbonitrile: Similar structure but with a nitrile group instead of a carboxylic acid group.
5-Amino-1-(5-trifluoromethyl-pyridin-2-yl)-pyrazole-4-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid group.
Uniqueness
5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxylic acid is unique due to its combination of functional groups, which provide a balance of electronic properties and reactivity. This makes it a valuable compound for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C10H7F3N4O2 |
|---|---|
Molekulargewicht |
272.18 g/mol |
IUPAC-Name |
5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7F3N4O2/c11-10(12,13)5-1-2-7(15-3-5)17-8(14)6(4-16-17)9(18)19/h1-4H,14H2,(H,18,19) |
InChI-Schlüssel |
VJRNJLRULILKIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C(F)(F)F)N2C(=C(C=N2)C(=O)O)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


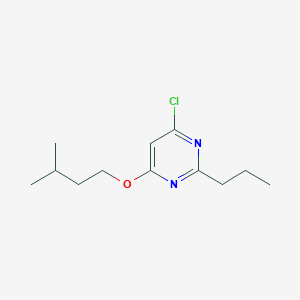
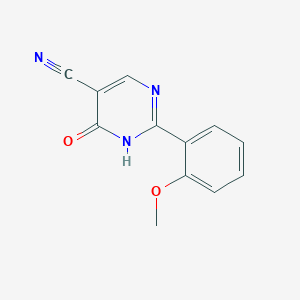


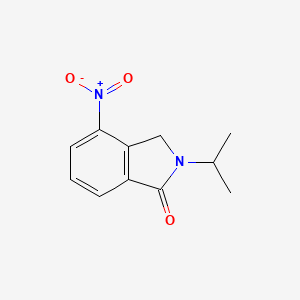

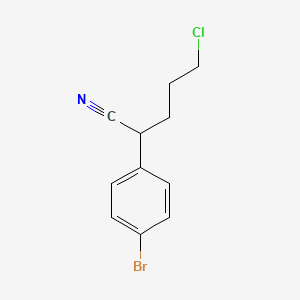
![2-[4-(1-Methyl-3-pyridin-4-yl-1H-pyrazol-4-yl)-phenoxymethyl]-quinoline](/img/structure/B8362616.png)

